2-Fluorobenzyl isocyanate

Catalog No.
S753039
CAS No.
132740-44-4
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzyl isocyanate

CAS Number

132740-44-4

Product Name

2-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-2-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2

InChI Key

UKESSRSRKDVNBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)F

2-Fluorobenzyl isocyanate can be derived from toluene. It contains two functional groups:

  • Fluorine (F): This atom can modify the reactivity of the molecule due to its electronegativity.
  • Isocyanate (NCO): This group is known for its ability to react with various compounds containing amines (NH2) to form urethane linkages (NH-CO-O) []. These linkages are valuable in polymer chemistry.

Molecular Structure Analysis

The key feature of 2-Fluorobenzyl isocyanate is the combination of the aromatic ring structure (benzene with a fluorine substituent) and the isocyanate functional group. This structure suggests potential for reactions involving the isocyanate group, while the aromatic ring can influence these reactions due to its stability [].


Chemical Reactions Analysis

  • Urethane formation: Isocyanates react with amines (NH2) to form urethanes (NH-CO-O). This reaction can be represented by the general equation:

R-NCO + R'NH2 -> R-NH-CO-O-R' []

where R is the aromatic group and R' is the amine group.

  • Isocyanate trimerization: Isocyanates can react with themselves under certain conditions to form trimers (three molecules linked together).

Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature [].
  • Moderately soluble in organic solvents.
  • Reactive towards moisture and amines.

Isocyanates are generally known to be:

  • Harmful if inhaled, causing respiratory irritation [].
  • May cause skin and eye irritation [].

Synthesis of Functional Materials:

-Fluorobenzyl isocyanate is a valuable intermediate used in the synthesis of various functional materials. Its unique chemical structure, with a fluorine atom attached to the benzyl ring and an isocyanate group (NCO), allows for the creation of molecules with specific properties. Research has explored its application in the synthesis of:

  • Polyurethanes: 2-Fluorobenzyl isocyanate can react with polyols (molecules with multiple hydroxyl groups) to form polyurethanes []. These polymers possess tailorable properties like elasticity, thermal stability, and resistance to chemicals, making them desirable for applications in coatings, adhesives, and elastomers [].

Bioconjugation Chemistry:

The isocyanate group in 2-fluorobenzyl isocyanate readily reacts with amine groups, a common functionality found in biomolecules like proteins and antibodies. This property makes it a useful tool in bioconjugation chemistry, a field that focuses on attaching molecules to biological targets. Researchers have employed 2-fluorobenzyl isocyanate to:

  • Label biomolecules: By attaching a fluorophore (a light-emitting molecule) or other detectable tag to a biomolecule via 2-fluorobenzyl isocyanate, scientists can track and analyze the biomolecule's behavior in cells or tissues.

Development of Fluorinated Materials:

The presence of a fluorine atom in 2-fluorobenzyl isocyanate influences the material properties of the final product. Fluorine is known to enhance stability, hydrophobicity (water repellency), and electronic properties of molecules. Studies have investigated the use of 2-fluorobenzyl isocyanate for the synthesis of:

  • Fluorinated polymers: These polymers may exhibit improved properties compared to their non-fluorinated counterparts, making them potentially useful in applications like membranes for fuel cells or pharmaceuticals.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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